molecular formula C15H19NO2 B1391835 Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 1159982-41-8

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B1391835
M. Wt: 245.32 g/mol
InChI Key: GATVCEPLAPUOKG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (EBTC) is a novel compound that has been studied for its potential applications in pharmaceutical and medical research. EBTC is a derivative of the pyridine family, which is a class of heterocyclic compounds that are commonly used in medicinal chemistry and drug development. EBTC has been synthesized in several ways, and its biochemical and physiological effects are being explored. In Additionally, potential future directions will be outlined.

Scientific Research Applications

Annulation Reactions and Synthesis

  • Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process is significant for the synthesis of highly functionalized tetrahydropyridines, expanding the reaction scope and demonstrating high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Crystal Structure Analysis

  • The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation for the tetrahydropyridine ring. This study contributes to the understanding of molecular conformations and intermolecular interactions within such compounds (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Catalytic Applications

  • Unsymmetrical 1,2,5,6-tetrahydropyridine-3-carboxylates were synthesized using a five-component reaction catalyzed by Bi(III) immobilized on triazine dendrimer-stabilized magnetic nanoparticles. This method provides excellent yields, short reaction times, and satisfactory catalyst recyclability, indicating its potential for efficient synthesis of complex organic molecules (Asadi et al., 2017).

Corrosion Inhibition

  • Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds exhibited high inhibition efficiencies, indicating their potential as effective corrosion inhibitors (Haque et al., 2018).

properties

IUPAC Name

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-9H,2,6,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATVCEPLAPUOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678053
Record name Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

CAS RN

1159982-41-8
Record name Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
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Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

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